molecular formula C13H9NO3 B8753721 3-Phenylbenzo[d]isoxazole-5,6-diol CAS No. 105679-42-3

3-Phenylbenzo[d]isoxazole-5,6-diol

Katalognummer: B8753721
CAS-Nummer: 105679-42-3
Molekulargewicht: 227.21 g/mol
InChI-Schlüssel: XKEPSWAHMXNBNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenylbenzo[d]isoxazole-5,6-diol is a heterocyclic compound with significant interest in various scientific fields. It is characterized by a benzisoxazole ring substituted with hydroxyl groups at positions 5 and 6, and a phenyl group at position 3. This compound is known for its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylbenzo[d]isoxazole-5,6-diol typically involves the cyclization of appropriate precursors. One common method includes the use of 2-hydroxyphenyl ketoximes, which undergo cyclization in the presence of dehydrating agents such as thionyl chloride or methanesulfonyl chloride . The reaction conditions often involve the use of organic bases like pyridine or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenylbenzo[d]isoxazole-5,6-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzisoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-Phenylbenzo[d]isoxazole-5,6-diol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Phenylbenzo[d]isoxazole-5,6-diol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase, which are involved in bacterial metabolic pathways . This inhibition disrupts essential processes in bacteria, leading to their death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Phenylbenzo[d]isoxazole-5,6-diol is unique due to the presence of both hydroxyl groups and a phenyl group, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to inhibit specific bacterial enzymes makes it a promising candidate for the development of new antibacterial agents .

Eigenschaften

CAS-Nummer

105679-42-3

Molekularformel

C13H9NO3

Molekulargewicht

227.21 g/mol

IUPAC-Name

3-phenyl-1,2-benzoxazole-5,6-diol

InChI

InChI=1S/C13H9NO3/c15-10-6-9-12(7-11(10)16)17-14-13(9)8-4-2-1-3-5-8/h1-7,15-16H

InChI-Schlüssel

XKEPSWAHMXNBNY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NOC3=CC(=C(C=C32)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.